![molecular formula C19H23N3O2 B2783713 2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one CAS No. 2320855-90-9](/img/structure/B2783713.png)
2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one , often referred to as EMPP , is a heterocyclic compound with a complex structure. It belongs to the pyrazolo[1,5-a]pyrazinone family and exhibits intriguing pharmacological properties. Researchers have shown interest in EMPP due to its potential applications in drug development.
Synthesis Analysis
The synthesis of EMPP involves several steps, including cyclization reactions and functional group modifications. Researchers have explored various synthetic routes to access this compound. Notably, the introduction of the ethoxyphenyl and methylbutyl substituents plays a crucial role in achieving the desired structure. Literature reports suggest both conventional and novel synthetic methodologies for EMPP.
Molecular Structure Analysis
EMPP’s molecular structure consists of a pyrazolo[1,5-a]pyrazinone core with the following key features:
- Pyrazolo Ring : The central pyrazolo ring contributes to the compound’s rigidity and stability.
- Ethoxyphenyl Group : Positioned at the 2-position, the ethoxyphenyl moiety imparts specific electronic and steric effects.
- 3-Methylbutyl Side Chain : The 3-methylbutyl substituent enhances lipophilicity and influences receptor interactions.
Chemical Reactions Analysis
EMPP participates in various chemical reactions, including:
- Substitution Reactions : The ethoxyphenyl group can undergo nucleophilic substitution reactions.
- Oxidation and Reduction : Researchers have explored redox transformations to modify EMPP’s properties.
- Cyclization Reactions : EMPP’s pyrazolo ring can engage in cyclization processes to form derivatives.
Physical And Chemical Properties Analysis
- Melting Point : EMPP typically melts at a specific temperature (exact value varies based on the specific derivative).
- Solubility : The compound’s solubility in various solvents impacts its formulation and bioavailability.
- Stability : EMPP’s stability under different conditions (light, temperature, pH) is crucial for drug development.
Safety And Hazards
- Toxicity : Limited toxicity data are available for EMPP. Researchers must assess its safety profile thoroughly.
- Handling Precautions : Standard laboratory safety practices apply during EMPP synthesis and handling.
Orientations Futures
- Drug Development : Investigate EMPP’s potential as a therapeutic agent (e.g., anticancer, anti-inflammatory, or antiviral).
- Structure-Activity Relationship (SAR) : Explore derivatives with modified substituents to optimize pharmacological properties.
- Biological Studies : Conduct in vitro and in vivo studies to understand EMPP’s biological effects.
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-4-24-16-7-5-15(6-8-16)17-13-18-19(23)21(10-9-14(2)3)11-12-22(18)20-17/h5-8,11-14H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNZWUTZVWPYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

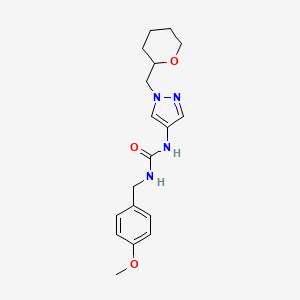
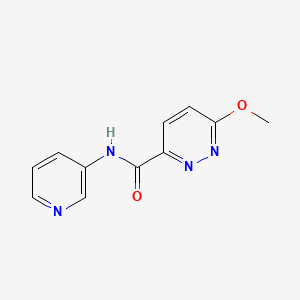
![N-(3-methoxypropyl)-5-(4-oxo-2-sulfanylidene-1H-[1]benzothiolo[3,2-d]pyrimidin-3-yl)pentanamide](/img/structure/B2783633.png)
![ethyl 3-[(2-chlorophenyl)carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B2783634.png)
![3-Methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2783639.png)
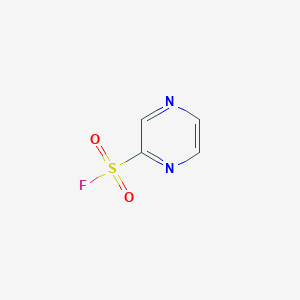
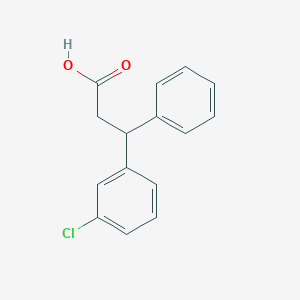
![[(1R,2S)-1-(Aminomethyl)-2-(2-fluorophenyl)cyclopropyl]methanol;hydrochloride](/img/structure/B2783642.png)
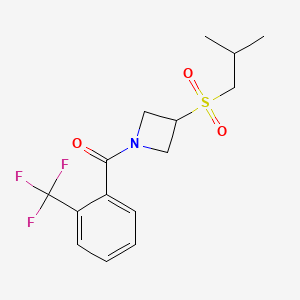
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2783645.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B2783650.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide](/img/structure/B2783653.png)